molecular formula C20H16N2O3S B2741791 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-87-7

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2741791
CAS RN: 361478-87-7
M. Wt: 364.42
InChI Key: BJMFFEOQVKQVDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

NTCOC’s molecular structure consists of a chromene core fused with a cycloheptathiophene ring. The presence of a cyano group and a carboxamide moiety further enhances its complexity. To visualize the structure, refer to the chemical diagram provided by Sigma-Aldrich .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

  • The synthesis of novel heterocyclic compounds derived from thiophene-2-carboxamide has shown potential in producing antibiotic and antibacterial drugs. These compounds have been evaluated for their biological activities against Gram-positive and Gram-negative bacteria, indicating their significance in medicinal chemistry (Ahmed, 2007).

Structural Analysis of Chromene Derivatives

  • Studies on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have provided insights into the planar molecular configurations and anti conformations. Such structural analyses are crucial for understanding the physicochemical properties and potential reactivity of these compounds (Gomes et al., 2015).

Synthesis Techniques and Chemical Reactions

  • Research on chromone-3-carboxamides and their reactions with cyanothioacetamide highlights innovative synthesis techniques, leading to the formation of diverse chromene derivatives. These findings contribute to the field of organic chemistry by offering methods for synthesizing complex molecules (Kornev et al., 2019).

Antimicrobial and Antifungal Applications

  • The development of antimicrobial acyclic and heterocyclic dyes based on thiophene systems has shown significant antimicrobial activity. This research indicates the potential of these compounds in textile finishing and dyeing processes, offering new avenues for industrial applications (Shams et al., 2011).

Molecular Docking and Antitumor Activities

  • Novel hydrazide-hydrazone derivatives bearing chromen-5-one have been synthesized and evaluated for their cytotoxicity against cancer and normal cell lines. This research highlights the potential of these compounds in cancer therapy, with certain derivatives showing promising cytotoxic activities (Mohareb et al., 2019).

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c21-11-14-12-6-2-1-3-9-18(12)26-20(14)22-19(24)17-10-15(23)13-7-4-5-8-16(13)25-17/h4-5,7-8,10H,1-3,6,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMFFEOQVKQVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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